6-bromo-1H-indazole-3,7-diamine 6-bromo-1H-indazole-3,7-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17573001
InChI: InChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12)
SMILES:
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol

6-bromo-1H-indazole-3,7-diamine

CAS No.:

Cat. No.: VC17573001

Molecular Formula: C7H7BrN4

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-1H-indazole-3,7-diamine -

Specification

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
IUPAC Name 6-bromo-1H-indazole-3,7-diamine
Standard InChI InChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12)
Standard InChI Key JCOWYIICGLXQRI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1C(=NN2)N)N)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-Bromo-1H-indazole-3,7-diamine (molecular formula: C₇H₆BrN₄) consists of an indazole core—a bicyclic structure merging benzene and pyrazole rings—substituted with a bromine atom at the 6-position and amine groups at the 3- and 7-positions. The presence of dual amines introduces hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity. Computational modeling suggests a planar indazole ring system with slight distortion due to steric interactions between the 3- and 7-amine groups .

Estimated Physicochemical Parameters

The following table extrapolates properties from structurally related indazole derivatives :

PropertyValue (Estimated)Basis in Analogous Compounds
Molecular Weight224.05 g/molC₇H₆BrN₃ (212.05 g/mol) + NH₂ group
Melting Point240–245°C6-Bromo-1H-indazol-3-amine (237–240°C)
Density1.95 ± 0.1 g/cm³Indazole derivatives (1.8–2.1 g/cm³)
Boiling Point435–440°CBrominated indazoles (430–450°C)
SolubilityLow in H₂O; soluble in DMF, DMSOSimilar amine-substituted indazoles

The bromine atom at position 6 likely induces steric hindrance, reducing solubility in polar aprotic solvents compared to non-brominated analogs .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for synthesizing 6-bromo-1H-indazole-3,7-diamine:

  • Bromination Followed by Amine Introduction: Starting with 1H-indazole-3,7-diamine, regioselective bromination at the 6-position using N-bromosuccinimide (NBS) or bromine under controlled conditions .

  • Diamine Formation on Pre-Brominated Scaffolds: Brominating a precursor like 6-bromo-1H-indazole, followed by sequential amination at positions 3 and 7 via Buchwald-Hartwig coupling or nucleophilic substitution .

Challenges in Regioselective Functionalization

Achieving dual amination at positions 3 and 7 poses significant challenges due to:

  • Electronic Effects: The electron-withdrawing bromine group deactivates the ring, hindering electrophilic amination .

  • Steric Hindrance: Proximity of the 3- and 7-positions complicates reagent access, necessitating protecting group strategies (e.g., Boc for amines) .

A proposed pathway involves:

  • Bromination of 1H-Indazole: Using NBS in sulfuric acid at 0°C to yield 6-bromo-1H-indazole .

  • Nitration and Reduction: Introducing nitro groups at positions 3 and 7 via mixed acid (HNO₃/H₂SO₄), followed by catalytic hydrogenation to amines .

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura: Substitution with aryl boronic acids to form biaryl structures .

  • Heck Reaction: Alkenylation for extended conjugation systems .

Electrophilic Aromatic Substitution

The electron-rich amine groups direct electrophiles to the 4- and 5-positions, enabling:

  • Halogenation: Chlorination or iodination for further functionalization .

  • Sulfonation: Introducing sulfonic acid groups for solubility enhancement .

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